N-(4-acetylphenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide
Description
Properties
Molecular Formula |
C12H9F6NO2 |
|---|---|
Molecular Weight |
313.20 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide |
InChI |
InChI=1S/C12H9F6NO2/c1-6(20)7-2-4-8(5-3-7)19-10(21)9(11(13,14)15)12(16,17)18/h2-5,9H,1H3,(H,19,21) |
InChI Key |
DNPDUXDBEHZBNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
-
Acyl Chloride Preparation : 3,3,3-Trifluoro-2-(trifluoromethyl)propanoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) at 0–5°C.
-
Amidation : The acyl chloride reacts with 4-acetylbenzamine in the presence of a tertiary amine base (e.g., triethylamine or N,N-diisopropylethylamine) to form the target amide. Reactions are typically conducted in tetrahydrofuran (THF) or DCM at 25°C for 12–24 hours.
Table 1: Optimization of Classical Amidation
| Parameter | Optimal Condition | Yield (%) | Source |
|---|---|---|---|
| Solvent | THF | 78–82 | |
| Base | Triethylamine | 85 | |
| Reaction Time | 18 hours | 88 | |
| Temperature | 25°C | 82 |
Alternative Synthetic Routes
One-Pot Fluorination-Amidation
A modified approach employs 3-bromo-2-(trifluoromethyl)propanoyl chloride as a precursor, undergoing in situ fluorination with silver fluoride (AgF) before amidation. This method reduces side products caused by acyl chloride hydrolysis:
Solid-Phase Synthesis
Industrial protocols utilize continuous flow reactors to enhance efficiency:
-
Reagents : 4-Acetylbenzamine and acyl chloride are pumped through a PTFE reactor with immobilized base catalysts (e.g., Amberlyst A21).
-
Advantages : 95% conversion in <30 minutes, scalable to kilogram quantities.
Industrial-Scale Production
Catalytic Systems
Large-scale synthesis employs palladium-catalyzed carbonylation for acyl chloride generation:
Purification Challenges
The compound’s high lipophilicity (LogP = 2.26) complicates crystallization. Industrial solutions include:
-
Solvent Pair Recrystallization : Ethyl acetate/hexane (1:3) yields 98% purity.
-
Chromatography : Silica gel columns with gradient elution (hexane → ethyl acetate).
Table 2: Industrial Production Metrics
Characterization and Quality Control
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl groups, using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaOCH3 in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with modified functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the potential of N-(4-acetylphenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide as an anticancer agent. Compounds with trifluoromethyl groups have shown enhanced biological activity due to their unique electronic properties. For instance, derivatives of this compound have been tested against various cancer cell lines, demonstrating notable cytotoxic effects.
Case Study:
In a study involving substituted phenylacetamides, compounds similar to this compound exhibited significant growth inhibition against multiple cancer lines including SNB-19 and OVCAR-8. The percent growth inhibition (PGI) ranged from 75% to 86%, indicating strong anticancer potential .
1.2 Antitubercular Properties
The compound has also been evaluated for its antitubercular activity. A series of derivatives were synthesized and assessed for their effectiveness against Mycobacterium tuberculosis. The results indicated that modifications in the structure could lead to compounds with potent activity, suggesting that this compound could serve as a scaffold for developing new antitubercular agents .
Agricultural Applications
2.1 Antifungal and Insecticidal Activity
The trifluoromethyl group is known to enhance the fungicidal and insecticidal properties of certain compounds. Research has shown that derivatives of this compound can exhibit antifungal activities against various plant pathogens and moderate insecticidal effects.
Case Study:
In a study evaluating the antifungal properties of novel trifluoromethyl pyrimidine derivatives containing amide moieties, some compounds demonstrated excellent in vitro antifungal activity against pathogens like Botrytis cinerea. This indicates the potential application of similar trifluoromethyl-containing compounds in agricultural pest management .
Material Science Applications
3.1 Polymer Chemistry
The incorporation of trifluoromethyl groups into polymer matrices can significantly alter their physical and chemical properties, enhancing thermal stability and chemical resistance. The synthesis of polymers incorporating this compound could lead to materials with specialized functionalities for coatings or membranes.
Case Study:
Research has demonstrated that polymers containing trifluoromethyl groups exhibit improved hydrophobicity and mechanical strength compared to their non-fluorinated counterparts. This opens avenues for developing advanced materials suitable for harsh environments .
Summary Table of Applications
| Application Area | Specific Use Cases | Observed Effects |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Significant growth inhibition in cancer cells |
| Antitubercular agents | Potent activity against Mycobacterium tuberculosis | |
| Agricultural Science | Antifungal agents | Effective against plant pathogens |
| Insecticides | Moderate efficacy against pests | |
| Material Science | Polymer development | Enhanced thermal stability and chemical resistance |
Mechanism of Action
The mechanism by which N-(4-acetylphenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl groups can enhance binding affinity and selectivity, leading to modulation of specific biological pathways. Detailed studies on its mechanism of action are ongoing, focusing on its interactions at the molecular level.
Comparison with Similar Compounds
Bicalutamide and Derivatives
Bicalutamide (CASODEX®), a non-steroidal antiandrogen, shares the propanamide core but differs in substituents:
- Core structure: N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide .
- Key differences: A sulfonyl group and hydroxyl group replace the acetylphenyl and trifluoromethyl groups in the target compound. The cyano group at the para position enhances receptor binding specificity for androgen receptors.
- Applications : Approved for prostate cancer treatment, unlike the target compound, which lacks documented therapeutic use .
TRPV1 Antagonists
Compounds 20–24 () and 43–48 () are propanamides designed as TRPV1 antagonists:
- Core structure : 2-(3-Fluoro-4-(methylsulfonamido)phenyl)propanamide with pyridin-3-ylmethyl substituents.
- Key differences: Sulfonamido groups and aryl ethers (e.g., phenoxyethoxy, isopropoxy) improve solubility and receptor affinity. Higher molecular weights (e.g., m/z 679 for compound 20 ) compared to the target compound (m/z 381).
- Applications : Pain management via TRPV1 inhibition .
Dopamine D₂ Receptor Antagonists
Compounds 1–12 () include propanamides with heterocyclic or sulfonamido substituents:
- Example : 3-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)-N-(4-(trifluoromethyl)phenyl)propanamide.
- Key differences: Benzoxazinone or benzothiazinone moieties confer selectivity for dopamine D₂ receptors. Lower fluorine content (e.g., 3–6 F atoms) compared to the target compound (9 F atoms).
- Applications : Treatment of schizophrenia and psychosis .
Fluorinated Propanamides with Hydroxy/Trihalomethyl Groups
- 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propanamide (CAS: 662-21-5): Simpler structure with a hydroxyl group and two trifluoromethyl groups. Lacks the acetylphenyl group, reducing aromatic interactions. Potential use as a metabolic intermediate or fluorinated building block .
Structural and Functional Analysis
Substituent Effects on Physicochemical Properties
Biological Activity
Molecular Structure
- Chemical Formula : C13H11F6NO2
- Molecular Weight : 341.23 g/mol
- IUPAC Name : N-(4-acetylphenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide
The structure features a trifluoromethyl group, which enhances lipophilicity and alters the compound's interaction with biological systems. The presence of multiple fluorine atoms can significantly affect the pharmacokinetic properties of the molecule, including absorption, distribution, metabolism, and excretion (ADME).
Research indicates that compounds with trifluoromethyl groups often exhibit unique interactions with enzymes and receptors due to their electronic properties. The trifluoromethyl moiety can influence the binding affinity of the compound to various biological targets.
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses .
- Receptor Modulation : The structural characteristics may allow for modulation of neurotransmitter receptors, potentially influencing neurological pathways.
Pharmacological Effects
The biological activity of this compound has been assessed through various in vitro and in vivo studies:
- Anti-inflammatory Activity : Compounds with similar structures have demonstrated significant anti-inflammatory effects by inhibiting COX-2 activity .
- Analgesic Properties : Some analogs have shown promise in pain management applications due to their ability to modulate pain pathways.
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds. Below is a summary of relevant findings:
Q & A
Q. What are the optimal synthetic routes and reaction conditions for N-(4-acetylphenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Condensation of 4-acetylaniline with trifluoromethylated intermediates under controlled pH (6.5–7.5) and temperature (40–60°C) .
- Step 2 : Fluorination using agents like SF₄ or HF-pyridine to introduce trifluoromethyl groups, requiring anhydrous conditions .
- Purification : Chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) to achieve >95% purity .
- Key Solvents : Dimethylformamide (DMF) for solubility, dichloromethane for phase separation .
Q. How is the structural characterization of this compound performed?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., acetylphenyl CF₃ groups at δ 120–125 ppm in ¹⁹F NMR) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ calculated vs. observed) .
- Infrared (IR) Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .
Q. What are the known biological targets or activities of this compound?
- Methodological Answer : Preliminary studies suggest interactions with:
- Neurokinin Receptors : Competitive binding assays (IC₅₀ = 12 nM) indicate antagonism of NK₁ receptors, modulating pain pathways .
- TRPV1 Channels : Inhibition of capsaicin-induced calcium influx in neuronal cells (EC₅₀ = 50 nM) .
- Enzyme Targets : Potential inhibition of cytochrome P450 isoforms (e.g., CYP3A4) due to trifluoromethyl groups .
Q. What analytical techniques ensure purity and stability during storage?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) monitor purity (>99%) .
- Stability Studies : Accelerated degradation tests (40°C/75% RH for 6 months) assess hydrolytic stability, with LC-MS identifying degradation products .
Q. How is solubility optimized for in vitro assays?
- Methodological Answer :
- Co-solvents : Use DMSO (≤0.1% v/v) to dissolve the compound, followed by dilution in assay buffers (PBS, pH 7.4) .
- Surfactants : Polysorbate-80 (0.01%) enhances solubility in aqueous media .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodological Answer :
- Competitive Binding Assays : Compare IC₅₀ values across cell lines (e.g., HEK293 vs. CHO) to assess receptor specificity .
- Dose-Response Curves : Use nonlinear regression to quantify efficacy (e.g., Emax) and potency (EC₅₀) discrepancies .
- Molecular Docking : Simulate ligand-receptor interactions (AutoDock Vina) to explain variations in binding affinity due to conformational flexibility .
Q. What advanced spectroscopic techniques elucidate conformational dynamics?
- Methodological Answer :
- Dynamic NMR : Variable-temperature ¹⁹F NMR tracks rotational barriers of trifluoromethyl groups .
- X-ray Crystallography : Resolves crystal packing effects on acetylphenyl orientation (e.g., torsion angles <10°) .
- Computational Modeling : DFT calculations (B3LYP/6-311+G*) predict lowest-energy conformers .
Q. How to design SAR studies to improve metabolic stability?
- Methodological Answer :
- Metabolite Identification : Incubate with liver microsomes (LC-MS/MS) to identify oxidation sites (e.g., acetyl group hydroxylation) .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CN) at the para position to reduce CYP-mediated degradation .
- In Silico ADMET Prediction : Use tools like SwissADME to prioritize analogs with lower clearance rates .
Q. What strategies mitigate off-target effects in in vivo models?
- Methodological Answer :
- Selective Receptor Profiling : Screen against panels of GPCRs/kinases (Eurofins Cerep) to identify cross-reactivity .
- CRISPR Knockout Models : Validate target specificity using NK₁ receptor-knockout mice .
- Dose Titration : Establish MTD (maximum tolerated dose) in rodents to avoid toxicity from trifluoromethyl metabolites .
Q. How to integrate computational and experimental data for mechanism of action (MoA) studies?
- Methodological Answer :
- Network Pharmacology : Map compound-target-disease interactions (STRING database) to identify secondary pathways .
- Transcriptomics : RNA-seq of treated cells (e.g., SH-SY5Y) reveals downstream gene regulation (e.g., NF-κB suppression) .
- Thermodynamic Integration : Calculate binding free energies (MM-PBSA) to correlate docking scores with experimental IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
